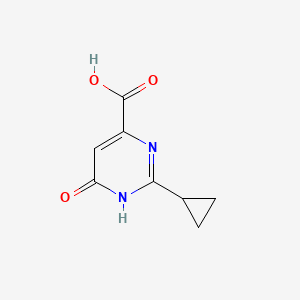
2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid
Cat. No. B1489673
Key on ui cas rn:
858956-25-9
M. Wt: 180.16 g/mol
InChI Key: IKDLJHIRCTZDND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08198442B2
Procedure details


A 500 mL multi-neck flask with overhead stirrer, thermocouple and addition funnel was charged with 2-cyclopropyl-1,6-dihydro-6-oxo-4-pyrimidinecarboxylic acid (36 g, 0.20 mol), water (70 mL) and 50 wt. % aqueous NaOH (14.4 g, 0.18 mol). The mixture was stirred at 10° C., and 10.3% aqueous NaOCl (160 g, 0.22 mol) was added over 1.5 h with cooling to maintain the reaction mixture at 10° C. The mixture was cooled to 5° C., and sodium sulfite was added until KI-starch paper gave negative test results. Hydrochloric acid (37 wt. % in water, 44.3 g, 0.443 mol) was added at 5° C. over about 30 minutes to lower the pH to 0.8. The mixture was filtered, and the collected solid was washed with cold 1 N HCl (20 mL), and dried to constant weight in a vacuum-oven at 50° C. to give 40.9 g (95% yield) of the title compound as a solid melting at 189-190° C.
Quantity
36 g
Type
reactant
Reaction Step One





[Compound]
Name
starch
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Name
Yield
95%
Identifiers


|
REACTION_CXSMILES
|
[CH:1]1([C:4]2[NH:5][C:6](=[O:13])[CH:7]=[C:8]([C:10]([OH:12])=[O:11])[N:9]=2)[CH2:3][CH2:2]1.[OH-].[Na+].[O-][Cl:17].[Na+].S([O-])([O-])=O.[Na+].[Na+].Cl>O>[Cl:17][C:7]1[C:6](=[O:13])[NH:5][C:4]([CH:1]2[CH2:2][CH2:3]2)=[N:9][C:8]=1[C:10]([OH:12])=[O:11] |f:1.2,3.4,5.6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
36 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC1)C=1NC(C=C(N1)C(=O)O)=O
|
|
Name
|
|
|
Quantity
|
14.4 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
70 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
160 g
|
|
Type
|
reactant
|
|
Smiles
|
[O-]Cl.[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
[Compound]
|
Name
|
starch
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
44.3 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
10 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at 10° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
A 500 mL multi-neck flask with overhead stirrer, thermocouple and addition funnel
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
with cooling
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to maintain the reaction mixture at 10° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled to 5° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gave negative test
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
results
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
the collected solid was washed with cold 1 N HCl (20 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried to constant weight in a vacuum-oven at 50° C.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(N=C(NC1=O)C1CC1)C(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 40.9 g | |
| YIELD: PERCENTYIELD | 95% | |
| YIELD: CALCULATEDPERCENTYIELD | 95.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
